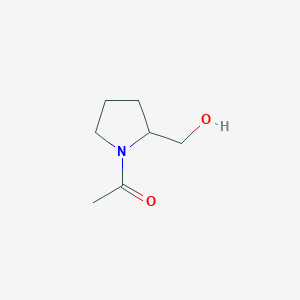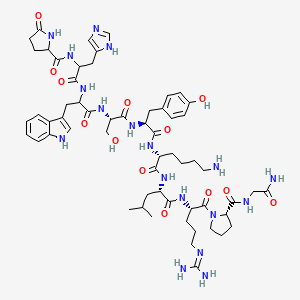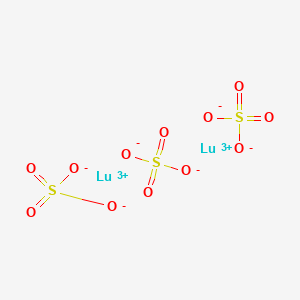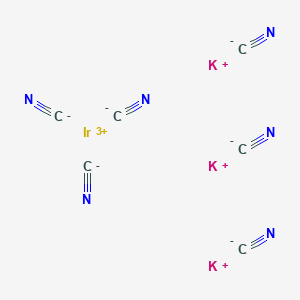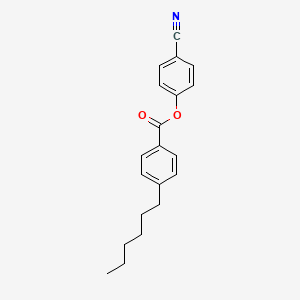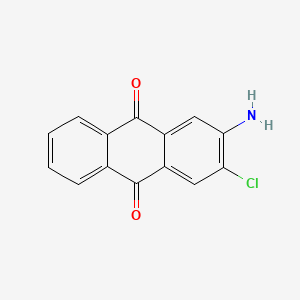
1-Méthylpipéridine-2,6-dione
Vue d'ensemble
Description
1-Methylpiperidine-2,6-dione is a heterocyclic organic compound . It is commonly used in chemical research for its ability to act as a reagent in various chemical reactions.
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported . This method involves Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis
The molecular formula of 1-Methylpiperidine-2,6-dione is C6H9NO2 . The InChI code is 1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 .Physical And Chemical Properties Analysis
1-Methylpiperidine-2,6-dione has a molecular weight of 127.14 . It is stored in a sealed, dry environment at room temperature . It can exist in either a liquid or solid form .Applications De Recherche Scientifique
Synthèse de Dérivés de Pipéridine Bioactifs
La 1-Méthylpipéridine-2,6-dione sert d'intermédiaire clé dans la synthèse de dérivés de pipéridine bioactifs. Ces dérivés sont cruciaux dans l'industrie pharmaceutique, car ils sont présents dans plus de vingt classes de médicaments, y compris les alcaloïdes . La polyvalence des structures de pipéridine permet le développement d'une large gamme d'agents thérapeutiques.
Développement de Médicaments Potentiels
La partie pipéridine est une caractéristique commune à de nombreux médicaments potentiels. La recherche sur la this compound peut conduire à la découverte et à l'évaluation biologique de nouveaux composés pharmacologiquement actifs. Son rôle dans la conception de médicaments est significatif en raison de la diversité structurelle qu'elle offre .
Techniques Avancées de Synthèse Organique
La this compound est utilisée dans des techniques avancées de synthèse organique telles que l'addition de Michael et les processus de substitution nucléophile intramoléculaire. Ces méthodes sont essentielles pour construire des molécules complexes avec une grande précision et efficacité .
Safety and Hazards
Orientations Futures
Piperidine-2,6-diones, including 1-Methylpiperidine-2,6-dione, are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are especially important in the design of PROTAC drugs . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .
Mécanisme D'action
Target of Action
The primary target of 1-Methylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a crucial role in gene expression and regulation .
Mode of Action
1-Methylpiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction also induces the expression of fetal hemoglobin (HbF) protein .
Biochemical Pathways
The compound affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression and the induction of HbF protein expression can have significant downstream effects, particularly in the treatment of blood disorders like sickle cell disease and β-thalassemia .
Pharmacokinetics
The ADME properties of 1-Methylpiperidine-2,6-dione are as follows :
These properties impact the bioavailability of the compound, which is further influenced by its solubility. The compound is very soluble in water (61.8 mg/ml at 20°C) .
Result of Action
The molecular and cellular effects of 1-Methylpiperidine-2,6-dione’s action include the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can ameliorate symptoms in patients with sickle cell disease and β-thalassemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methylpiperidine-2,6-dione. It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
Propriétés
IUPAC Name |
1-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOLIKWIVQHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119499-71-7 | |
| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6073449 | |
| Record name | 2,6-Piperidinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25077-25-2 | |
| Record name | N-Methylglutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutarimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Piperidinedione, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
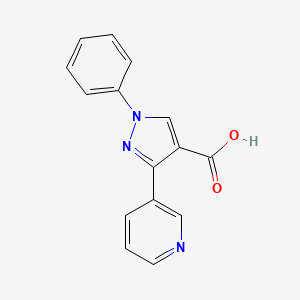
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
